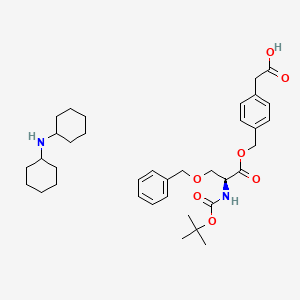

DicyClohexylamine (S)-2-(4-(((3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoyl)oxy)methyl)phenyl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dicyclohexylamine (S)-2-(4-(((3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoyl)oxy)methyl)phenyl)acetate is a complex organic compound primarily used in research settings. This compound features a variety of functional groups, including amine, ester, and carbamate moieties, which contribute to its diverse reactivity and utility in scientific applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (S)-2-(4-(((3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoyl)oxy)methyl)phenyl)acetate typically involves several steps:

Formation of the amine component: : Dicyclohexylamine is a common starting material and can be synthesized by the reduction of cyclohexanone with ammonia.

Formation of the ester linkage: : The ester can be prepared through the reaction of the acid (S)-2-(4-(((3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoyl)oxy)methyl)phenyl)acetic acid with dicyclohexylamine in the presence of coupling agents like DCC (Dicyclohexylcarbodiimide).

Protection and deprotection of functional groups: : Protective groups such as tert-butoxycarbonyl (Boc) are used to prevent unwanted reactions at the amine sites. Deprotection is achieved under acidic conditions.

Industrial Production Methods

While specific industrial methods for this compound are not widely reported, the general steps of amine synthesis, esterification, and protective group chemistry are scalable and can be adapted for larger-scale production in a controlled environment.

化学反応の分析

Types of Reactions

Oxidation: : The phenyl ring can undergo oxidation to form quinone derivatives.

Reduction: : The ester functional group can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: : The compound can undergo nucleophilic substitution at the amine and ester sites.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: : Alkyl halides, acid chlorides.

Major Products

Oxidation: : Quinone derivatives.

Reduction: : Alcohol derivatives.

Substitution: : Substituted amines and esters.

科学的研究の応用

Chemistry

Used in organic synthesis as a building block for more complex molecules.

Useful in the study of amine protection and deprotection strategies.

Biology

Studied for its potential interactions with biological molecules due to its diverse functional groups.

Can act as a model compound for studying ester and amine reactivity in biological systems.

Medicine

Can serve as a lead compound in the synthesis of therapeutic agents.

Industry

Applied in the development of novel materials and polymers.

作用機序

The compound exerts its effects through its functional groups:

Amine groups: : Interact with receptors or enzymes in biological systems, potentially modulating their activity.

Ester groups: : Can undergo hydrolysis, releasing active molecules.

Carbamate: : Often involved in interactions with enzymes or proteins, affecting their function.

類似化合物との比較

Similar Compounds

Phenylacetates: : Differ primarily in their side chain composition.

Benzyl ethers: : Contain similar benzyl and ether linkages.

Amino acids derivatives: : Share amine and ester functionalities but differ in their overall structure.

Uniqueness

The combination of dicyclohexylamine and a benzyloxy-ester linkage is unique, offering a distinct set of chemical and biological properties.

The presence of a tert-butoxycarbonyl (Boc) group provides additional protection, enabling selective reactions.

By combining these structural elements, Dicyclohexylamine (S)-2-(4-(((3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoyl)oxy)methyl)phenyl)acetate stands out as a versatile and valuable compound in various fields of scientific research and industrial applications.

生物活性

Dicyclohexylamine (DCHA), particularly in the form of (S)-2-(4-(((3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoyl)oxy)methyl)phenyl)acetate, is a compound of interest due to its diverse biological activities. This article explores its antibacterial properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of Dicyclohexylamine

Dicyclohexylamine is an organic compound characterized by its amine structure, which contributes to its biological activity. It is primarily used in organic synthesis and has shown significant antibacterial properties by targeting bacterial enzymes such as spermidine synthase.

- Chemical Formula : C₁₂H₂₃N

- Molecular Weight : 181.32 g/mol

- Solubility : Sparingly soluble in water, soluble in organic solvents.

DCHA exhibits its antibacterial effects primarily through the inhibition of spermidine synthase, an enzyme crucial for polyamine synthesis in bacteria. This inhibition leads to a reduction in spermidine levels within bacterial cells, causing growth arrest.

Efficacy Against Bacterial Strains

DCHA has been tested against various bacterial strains with varying degrees of sensitivity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Streptococcus uberis | 1.25 mM (60% inhibition at 5 mM) | Highest sensitivity; complete growth arrest at 5 mM |

| Staphylococcus aureus | 5 mM | Moderate sensitivity |

| Escherichia coli | 10 mM | Moderate sensitivity |

| Pseudomonas aeruginosa | 10 mM | Moderate sensitivity |

| Micrococcus sp. | >10 mM | Resistant |

| Klebsiella sp. | >10 mM | Resistant |

| Streptococcus agalactiae | Not affected | No inhibition observed |

The above table summarizes the antibacterial activity of DCHA against different strains, indicating that while some bacteria are susceptible, others show resistance even at higher concentrations .

Reversibility of Inhibition

Interestingly, the growth inhibition caused by DCHA can be reversed by the addition of spermidine, confirming the specificity of its action on spermidine synthase. This suggests a potential for using DCHA in therapeutic settings where modulation of polyamine levels is beneficial .

Study on Antibacterial Properties

A recent study evaluated the antibacterial properties of DCHA against common pathogens. The findings indicated that DCHA effectively inhibited bacterial growth through reversible inhibition mechanisms. The study highlighted that Streptococcus uberis was particularly sensitive to DCHA treatment, with significant implications for treating infections caused by this strain .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds has shown that modifications in the alkyl chain length can influence antibacterial activity. For instance, compounds with longer alkyl chains exhibited increased efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoyl]oxymethyl]phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO7.C12H23N/c1-24(2,3)32-23(29)25-20(16-30-14-18-7-5-4-6-8-18)22(28)31-15-19-11-9-17(10-12-19)13-21(26)27;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,20H,13-16H2,1-3H3,(H,25,29)(H,26,27);11-13H,1-10H2/t20-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCYKUBQKFFGKS-BDQAORGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)CC(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)CC(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。